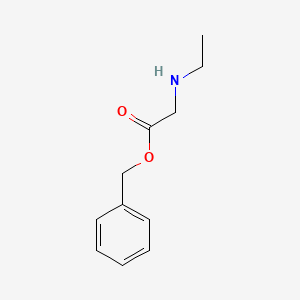

Benzyl 2-(ethylamino)acetate

Description

Contextualizing Amino Acid Ester Derivatives in Modern Organic Chemistry

Amino acid esters are a significant class of organic compounds that serve as crucial intermediates in peptide synthesis and as precursors for a wide array of more complex molecules. ontosight.ai Their utility stems from the temporary protection of the carboxylic acid group of an amino acid, which allows for selective reactions at the amino group. In modern organic chemistry, the applications of amino acid derivatives have expanded beyond peptide synthesis to include their use in the development of pharmaceuticals, agrochemicals, and novel materials.

The incorporation of different ester groups, such as methyl, ethyl, tert-butyl, and benzyl (B1604629) esters, allows for tailored deprotection strategies under specific reaction conditions. nih.govorgsyn.org For instance, benzyl esters can be selectively cleaved by catalytic hydrogenolysis, a mild condition that often leaves other functional groups intact. This orthogonality in protecting group strategy is a cornerstone of modern multi-step synthesis. Furthermore, the N-substituents on the amino acid ester, as seen in Benzyl 2-(ethylamino)acetate, introduce additional diversity and can influence the compound's reactivity and physical properties. acs.org

Structural Features and Reactivity Principles Pertinent to Academic Inquiry

The chemical behavior of this compound is dictated by the interplay of its functional groups: the secondary amine, the ester, and the aromatic benzyl group.

The Secondary Amine: The nitrogen atom, bearing an ethyl group and the glycine (B1666218) backbone, is nucleophilic and can participate in a variety of reactions. These include alkylation, acylation, and arylation, allowing for the introduction of further molecular complexity. nih.govacs.org The basicity of the amine also allows for the formation of salts with acids.

The Ester Group: The benzyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(ethylamino)acetic acid. A key feature of the benzyl ester is its cleavage via catalytic hydrogenolysis, a mild and selective method.

The Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, although the conditions required might affect other parts of the molecule.

The reactivity of N-substituted glycine esters has been explored in various contexts, including their use in cascade reactions to form heterocyclic compounds. rsc.org For example, they can act as nucleophiles in reactions with isocyanates to generate substituted hydantoins. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 98265-38-4 |

Data sourced from bldpharm.com

Historical Development and Emerging Research Trajectories of Related Glycine Esters

The study of glycine and its simple esters dates back to the early days of organic and biochemistry. wikipedia.orgacs.org Initially, research focused on their role as fundamental building blocks of proteins. The development of methods for the synthesis of amino acid esters was a critical step that enabled the field of peptide chemistry to flourish. orgsyn.org Early methods for esterification often involved reacting the amino acid with an alcohol in the presence of a strong acid catalyst. tandfonline.com

Over time, research has evolved to explore more complex derivatives, including N-substituted glycine esters. acs.org The introduction of substituents on the nitrogen atom was found to influence the conformation and biological activity of peptides and other molecules. ontosight.ai This has led to the development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability or other desirable properties.

Emerging research trajectories for glycine esters and their derivatives are focused on several key areas:

Catalysis: The development of new catalytic methods for the asymmetric synthesis of α-amino acid derivatives is an active area of research. acs.orguiowa.edu This includes enantioselective methods that allow for the synthesis of specific stereoisomers, which is crucial for pharmaceutical applications.

Materials Science: Amino acid-based polymers and materials are gaining attention for their biocompatibility and biodegradability. rsc.org Poly(amino ester)s, for instance, are being investigated for applications such as gene delivery. rsc.org

Prebiotic Chemistry: Researchers are investigating the formation of amino acid esters under conditions that may have existed on early Earth to understand the origins of life. mdpi.com

Overview of Advanced Synthetic and Mechanistic Studies Focused on Amino Esters

Modern synthetic chemistry has provided a plethora of advanced methods for the synthesis and modification of amino esters. These methods offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Synthesis of Amino Esters:

Palladium-Catalyzed Reactions: Palladium catalysis has become a powerful tool for the formation of C-N and C-C bonds. Methods for the N-arylation of amino acid esters with aryl triflates have been developed, providing access to a wide range of N-aryl amino acid derivatives. nih.gov Palladium-catalyzed α-arylation of protected glycinates is another important strategy for synthesizing α-aryl amino acids. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a green and efficient method for various organic transformations. It has been applied to the synthesis of β-amino acid ester derivatives through the radical alkoxycarbonylimidation of alkenes. rsc.org

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient way to build molecular complexity. One-pot syntheses of polysubstituted benzo[f]isoindole-4,9-diones have been achieved through the reaction of 1,4-quinones, aromatic aldehydes, and N-substituted amino esters. researchgate.net

Mechanistic Studies:

Understanding the mechanisms of these reactions is crucial for their optimization and broader application. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. For example, in the context of pH-responsive cationic poly(aminoester)s, detailed studies have elucidated the degradation mechanisms, which involve intramolecular acyl shifts. rsc.org Mechanistic investigations into cooperative isothiourea and Brønsted acid catalysis for the enantioselective synthesis of α-aryl-β2-amino esters have provided insights into the active catalytic species and reaction pathways. nih.gov

Table 2: Comparison of Synthetic Methods for Amino Ester Derivatives

| Synthetic Method | Description | Advantages |

| Palladium-Catalyzed N-Arylation | Formation of a C-N bond between an amino ester and an aryl triflate. nih.gov | General method for a wide range of substrates, mild reaction conditions. nih.gov |

| Visible-Light Photocatalysis | Radical-based addition to alkenes to form β-amino acid esters. rsc.org | Uses a renewable energy source, often proceeds under mild conditions. |

| Multi-component Reactions | One-pot synthesis involving multiple starting materials. researchgate.net | High atom economy and efficiency, rapid construction of complex molecules. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(ethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-12-8-11(13)14-9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDGMZUQIKDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzyl 2 Ethylamino Acetate and Its Analogues

Direct Synthesis Routes via Esterification and Amination Protocols

Direct synthesis routes aim to construct the target molecule in a minimal number of steps, often by forming the ester and amine functionalities concurrently or in a sequential, streamlined fashion. These methods are valued for their efficiency and atom economy.

The formation of the benzyl (B1604629) ester bond is a critical step in the synthesis of Benzyl 2-(ethylamino)acetate. This is typically achieved through nucleophilic substitution reactions where either the carboxyl group of N-ethylglycine (or a derivative) acts as a nucleophile, or a benzyl-containing electrophile is attacked.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating N-ethylglycine with benzyl alcohol. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by benzyl alcohol. To drive the equilibrium towards the product, water generated during the reaction is typically removed azeotropically. Modern protocols have replaced hazardous solvents like benzene (B151609) with greener alternatives such as cyclohexane (B81311) for this purpose nih.gov. The reaction can also be performed under reduced pressure to distill off the water as it forms google.com.

An alternative approach involves the reaction of a carboxylate salt of N-ethylglycine with a benzyl halide, such as benzyl chloride or benzyl bromide. This is a standard Williamson ether synthesis-type reaction applied to ester formation. For instance, N-ethylglycine can be deprotonated with a suitable base to form the carboxylate anion, which then acts as a nucleophile to displace the halide from the benzyl group. A related method involves the reaction of an amine with a pre-formed benzyl haloacetate. For example, the synthesis of an analogue, Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e] cdnsciencepub.comrsc.orgdiazepin-11-yl)piperazin-1-yl)acetate, was achieved by treating the corresponding amine with benzyl 2-bromoacetate in the presence of triethylamine (B128534) mdpi.com. This strategy could be directly applied by reacting ethylamine (B1201723) with benzyl 2-bromoacetate or benzyl 2-chloroacetate.

Table 1: Comparison of Esterification Methods for Benzyl Amino Esters

| Method | Reagents & Conditions | Advantages | Disadvantages | Citations |

| Fischer-Speier Esterification | Amino acid, Benzyl alcohol, Acid catalyst (e.g., p-TsOH), Reflux with water removal | Simple, uses common reagents, high yields. | Requires heat, equilibrium-driven, potential for side reactions. | nih.govresearchgate.net |

| Alkylation with Benzyl Halide | Amino acid salt (or amine), Benzyl halide (e.g., Benzyl Bromide), Base | Milder conditions than Fischer esterification, not equilibrium-limited. | Benzyl halides are lachrymatory, requires stoichiometric base. | mdpi.comgoogle.com |

| Enzyme-Catalyzed Esterification | Amino acid, Benzyl alcohol, Immobilized Lipase (e.g., CALB) | High selectivity, mild conditions, environmentally friendly. | Slower reaction times, enzyme cost and stability can be issues. | mdpi.com |

Reductive amination is a powerful method for forming the C-N bond of the ethylamino group. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this can be approached in two primary ways:

Starting from a glycine (B1666218) ester: Benzyl 2-aminoacetate (glycine benzyl ester) can be reacted with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an imine, which is then reduced to the N-ethyl group.

Starting from a keto-ester: Benzyl 2-oxoacetate (benzyl glyoxylate) can be reacted with ethylamine. This forms an imine intermediate that is subsequently reduced to the target product.

A variety of reducing agents can be employed for this transformation. A documented synthesis of the precursor, N-ethylglycine, utilizes the reductive amination of glyoxylic acid with ethylamine, followed by hydrogenation over a palladium on charcoal catalyst chemicalbook.com. This demonstrates the viability of this pathway for creating the N-ethylglycine backbone. More advanced and highly selective methods employ biocatalysts, such as imine reductases (IREDs), which can perform the reductive coupling of α-ketoesters and amines to yield enantiomerically pure N-substituted amino esters under mild conditions nih.gov.

Table 2: Selected Reducing Agents for Reductive Amination

| Reducing Agent | Substrates | Conditions | Key Features | Citations |

| H₂/Pd-C | Glyoxylic acid + Ethylamine | Hydrogen gas (50 mbar), isopropanol | Catalytic, high yield for precursor synthesis. | chemicalbook.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone + Amine | Mildly acidic pH | Selective for iminiums over carbonyls. | purdue.edu |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Aldehyde/Ketone + Amine | Aprotic solvents (e.g., DCE, THF) | Mild, non-toxic, broad substrate scope. | purdue.edu |

| Imine Reductase (IRED) | α-Ketoester + Amine | Aqueous buffer, mild temperature | High enantioselectivity, sustainable. | nih.gov |

To improve process efficiency and reduce waste from intermediate workups, synthetic steps can be combined into one-pot reactions. Such a strategy for this compound could involve the simultaneous or sequential reaction of three components—a glyoxylate (B1226380) source, ethylamine, and a benzylating agent—in a single reaction vessel.

For example, a one-pot process could start with the reductive amination of benzyl 2-oxoacetate with ethylamine. After the formation of the target molecule, it is isolated directly without purification of any intermediates. This approach circumvents the need to handle potentially unstable intermediates like α-amino aldehydes beilstein-journals.org. The development of organocatalytic one-pot syntheses of α-amino acid esters has shown that complex molecules can be assembled efficiently and with high enantioselectivity from simple precursors like aldehydes and anilines nih.gov. While not directly demonstrated for this compound, these principles highlight the potential for developing a highly efficient, multicomponent synthesis for this and related compounds researchgate.net.

Advanced Synthetic Approaches Utilizing Precursors and Protecting Groups

When direct methods are insufficient, particularly when high purity is required or when dealing with complex analogues, advanced strategies involving the use of protecting groups are employed. These methods provide greater control over reactivity and can prevent unwanted side reactions.

Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions. In the synthesis of N-substituted amino acids, N-protection is common to prevent side reactions at the nitrogen atom, such as over-alkylation.

A potential synthesis for this compound could begin with glycine. The amino group is first protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The protected glycine is then esterified with benzyl alcohol. Subsequently, the N-H proton of the protected amine is removed with a strong base (e.g., NaH), and the resulting anion is alkylated with an ethylating agent like ethyl iodide. The final step involves the removal of the N-protecting group to yield the desired product. The Cbz group, for instance, is readily removed by catalytic hydrogenation, a condition that would also cleave the benzyl ester. Therefore, a protecting group orthogonal to the benzyl ester, such as Boc (which is acid-labile), would be more strategic if selective deprotection is needed. The use of various N-alkyl groups, including N-benzyl, as removable protecting groups has been explored in the synthesis of related compounds ic.ac.uk.

While the objective is the synthesis of the benzyl ester, understanding its cleavage is crucial for its use as an intermediate in further reactions, such as peptide synthesis. The benzyl ester group is valued as a carboxyl-protecting group because it can be removed under relatively mild, neutral conditions via catalytic hydrogenolysis (H₂/Pd-C). It is also susceptible to cleavage by strong acids like hydrogen bromide in acetic acid or trifluoroacetic acid, with the rate of cleavage being influenced by substituents on the benzyl ring publish.csiro.au. Additionally, reagents like bis(tributyltin) oxide have been shown to efficiently and chemoselectively cleave benzyl esters in aprotic solvents rsc.org.

Transesterification is another important methodology. It can be used to synthesize this compound from a more readily available ester, such as the corresponding methyl or ethyl ester. This involves reacting the starting ester with benzyl alcohol in the presence of an acid or base catalyst. Studies have shown that potassium cyanide can effectively catalyze the transesterification of amino acid benzyl esters, a method particularly useful for cleaving peptide resins cdnsciencepub.comcdnsciencepub.com. The acid-catalyzed transesterification of benzyl acetate (B1210297) in glycerol (B35011) has also been investigated, highlighting the use of green solvents for such transformations epa.gov.

Derivatization from Related Amino Acid Scaffolds

The synthesis of this compound can be efficiently achieved by modifying the simplest amino acid, glycine. This approach involves a two-step sequence: esterification of the carboxylic acid functional group, followed by alkylation of the primary amine.

First, the carboxyl group of glycine is protected as a benzyl ester. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion.

Once the benzyl ester of glycine is formed, the primary amino group is ethylated. Several methods exist for the N-alkylation of amino esters:

Reductive Amination : This is a highly effective and widely used method for forming N-alkyl amines. masterorganicchemistry.comwikipedia.org The glycine benzyl ester is reacted with acetaldehyde in the presence of a mild reducing agent. The amine and aldehyde first form an intermediate imine, which is then reduced in situ to the secondary amine. masterorganicchemistry.comwikipedia.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reducing agents for this purpose as they are selective for the imine over the aldehyde. masterorganicchemistry.com

Direct N-alkylation with Alcohols : More recent, atom-economical methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol (e.g., ethanol) to an aldehyde, which then undergoes reductive amination with the amino ester. The only byproduct of this reaction is water, making it a greener alternative. nih.govd-nb.info This method has been shown to proceed with excellent retention of stereochemistry when starting with chiral amino acid esters. nih.govresearchgate.net

Nucleophilic Substitution with Alkyl Halides : A traditional approach involves the direct reaction of the amino ester with an ethyl halide (e.g., ethyl iodide or bromide). However, this method often suffers from poor selectivity, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts, and produces stoichiometric amounts of salt byproducts. d-nb.infomonash.edu

| Method | Ethylating Agent | Key Reagents/Catalysts | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Reductive Amination | Acetaldehyde | NaBH₃CN, NaBH(OAc)₃ | High selectivity for mono-alkylation, mild conditions. | Requires stoichiometric reducing agent. | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |

| Direct N-alkylation (Borrowing Hydrogen) | Ethanol | Ruthenium or Iridium complexes | Atom-economical (water is the only byproduct), high stereochemical retention. | Requires transition metal catalyst, higher temperatures may be needed. | nih.govnih.govd-nb.inforesearchgate.net |

| Nucleophilic Substitution | Ethyl Halide (e.g., EtI, EtBr) | Base (e.g., K₂CO₃) | Simple reagents. | Poor selectivity (risk of over-alkylation), stoichiometric salt waste. | d-nb.infomonash.edu |

Stereoselective Synthesis and Chiral Control in the Preparation of Derivatives

The creation of chiral derivatives of this compound, where the α-carbon is a stereocenter, requires advanced synthetic strategies that can control the three-dimensional arrangement of atoms. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions are employed to achieve high levels of enantiomeric or diastereomeric purity.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and elegant approach to stereoselective synthesis.

Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, are effective for the enantioselective alkylation of glycine Schiff base esters. acs.orgresearchgate.net In this method, an achiral glycine derivative is deprotonated and the resulting enolate is paired with the chiral catalyst. This chiral ion pair then reacts with an electrophile, with the catalyst directing the attack to one face of the enolate, thereby inducing asymmetry. researchgate.net

Transition Metal Catalysis : Chiral transition metal complexes are powerful tools for a variety of enantioselective transformations. Copper(I) complexes with chiral ligands have been successfully used for the asymmetric alkylation of α-imino esters. thieme-connect.com Furthermore, ruthenium-catalyzed N-alkylation of pre-existing chiral amino esters with alcohols has been shown to proceed with a high degree of stereochemical retention. d-nb.inforesearchgate.net

Organocatalysis : This field uses small, metal-free organic molecules to catalyze asymmetric reactions. For instance, chiral squaramide-based catalysts can facilitate the highly enantioselective allylation of N-protected α-chloro glycine esters. nih.gov Chiral Brønsted acids, such as phosphoric acids, have been employed in N–H insertion reactions to synthesize α-alkenyl amino acid derivatives with excellent enantioselectivity. rsc.org

Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. Lipases have been used in the dynamic kinetic resolution (DKR) of racemic N-alkyl amino esters. acs.orgnih.gov In this process, one enantiomer of the racemic ester is selectively hydrolyzed by the lipase, while the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the corresponding acid. acs.org

| Catalytic System | Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) | References |

|---|---|---|---|---|

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Alkylation of Glycine Enolates | Often >90% | acs.orgresearchgate.net |

| Transition Metal Catalysis | Chiral Ru, Cu(I), or Pd Complexes | N-Alkylation, C-Alkylation, Allylation | >90-99% | d-nb.infothieme-connect.comacs.org |

| Organocatalysis | Chiral Squaramides, Phosphoric Acids | Allylation, N-H Insertion | 83-98% | nih.govrsc.org |

| Biocatalysis | Lipases | Dynamic Kinetic Resolution (DKR) | Up to 99% | acs.orgnih.govacs.org |

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

Evans Oxazolidinones : Popularized by David A. Evans, these auxiliaries are among the most reliable and widely used. santiago-lab.com An oxazolidinone, derived from a chiral amino alcohol, is acylated with an acid chloride. The resulting N-acyl oxazolidinone can be deprotonated to form a Z-enolate, where the bulky substituent on the auxiliary blocks one face of the enolate. wikipedia.orgsantiago-lab.com Subsequent reaction with an electrophile (like an alkyl halide) proceeds with high diastereoselectivity. The auxiliary can then be cleaved under various conditions (e.g., hydrolysis or alcoholysis) to afford the chiral carboxylic acid, ester, or alcohol. wikipedia.orgrsc.org

Pseudoephedrine and Pseudoephenamine Amides : (1R,2R)- or (1S,2S)-Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation of the α-carbon and subsequent alkylation occurs with high diastereoselectivity, controlled by the stereocenters of the auxiliary. The product can then be liberated by cleaving the amide bond. Pseudoephenamine has emerged as a valuable alternative that offers similar or improved selectivity and is not subject to the same regulatory restrictions as pseudoephedrine. nih.gov

Diketopiperazine Templates : Chiral templates, such as Schöllkopf's bis-lactim ethers derived from diketopiperazines (e.g., from valine and glycine), can be used to synthesize a variety of α-amino acids. The template is deprotonated and alkylated with high diastereoselectivity. Subsequent hydrolysis cleaves the template to release the new, enantiomerically pure amino acid ester. rsc.orgnih.gov

| Chiral Auxiliary | Key Reaction | Mechanism of Control | Typical Diastereomeric Excess (de) | References |

|---|---|---|---|---|

| Evans Oxazolidinones | Enolate Alkylation, Aldol (B89426) Reactions | Steric hindrance from substituents on the oxazolidinone ring directs electrophilic attack. | >95% | wikipedia.orgsantiago-lab.comresearchgate.net |

| Pseudoephedrine / Pseudoephenamine | Enolate Alkylation | Chelation-controlled transition state involving the amide and hydroxyl groups. | >98% | wikipedia.orgnih.gov |

| Diketopiperazine Templates (Schöllkopf) | Enolate Alkylation | The rigid bicyclic structure directs the approach of the electrophile from the less hindered face. | >90% | rsc.orgnih.gov |

When synthesizing a molecule that already contains one or more stereocenters, the goal is to control the formation of a new stereocenter relative to the existing ones. This is known as diastereoselective synthesis.

Substrate-Controlled Reactions : The existing chirality within the molecule can direct the outcome of a reaction. A primary strategy involves the nucleophilic addition to chiral imines or their derivatives. For example, the addition of organometallic reagents or enolates to chiral N-tert-butanesulfinyl imines is a powerful method for constructing new C-C and C-N bonds. nih.gov The chiral sulfinyl group effectively shields one face of the imine, leading to highly diastereoselective additions. nih.gov

Reagent-Controlled Reactions : In this approach, a chiral reagent is used to differentiate between the diastereotopic faces of a prochiral substrate. A classic example is the diastereoselective aldol reaction using boron enolates of N-acyl Evans oxazolidinones. wikipedia.orgyoutube.com The reaction proceeds through a highly organized, chair-like six-membered transition state where the substituents adopt pseudo-equatorial positions to minimize steric strain, leading to the predictable formation of one major diastereomer. youtube.comresearchgate.net

Catalyst-Controlled Diastereodivergence : Sophisticated catalytic systems can sometimes override the inherent stereochemical preference of a substrate or even produce different diastereomers from the same starting materials by simply changing the catalyst. For instance, in the organocatalyzed addition of nitro esters to imines, different catalyst structures have been shown to selectively produce either the syn or anti diastereomer of the resulting α,β-diamino ester product. nih.govrsc.orgsemanticscholar.org

| Reaction Type | Chiral Element | Key Substrates | Outcome | Typical Diastereomeric Ratio (dr) | References |

|---|---|---|---|---|---|

| Nucleophilic Addition | Chiral N-sulfinyl group | Organolithium reagent + N-tert-butanesulfinyl imine | Diastereoselective formation of a new C-C bond and stereocenter. | Moderate to good | nih.gov |

| Aldol Reaction | Chiral Auxiliary (Evans) | Boron enolate of N-acyl oxazolidinone + Aldehyde | Formation of two contiguous stereocenters with high syn-selectivity. | >95:5 | wikipedia.orgyoutube.com |

| Aza-Henry (Nitro-Mannich) Reaction | Chiral Organocatalyst | α-Nitro ester + N-Boc imine | Catalyst-controlled formation of either syn or anti α,β-diamino esters. | Up to >20:1 | nih.govrsc.orgsemanticscholar.org |

Mechanistic Investigations of Reactions Involving Benzyl 2 Ethylamino Acetate

Elucidation of Reaction Pathways and Intermediates

The reactivity of Benzyl (B1604629) 2-(ethylamino)acetate is governed by its two primary functional groups: the secondary amine (ethylamino group) and the benzyl ester. Mechanistic studies focus on how these groups participate in reactions, either independently or concertedly, leading to a variety of chemical transformations. The elucidation of these pathways relies on identifying transient intermediates and understanding the flow of electrons during the reaction.

Nucleophilic Addition Mechanisms

The ester carbonyl group in Benzyl 2-(ethylamino)acetate is an electrophilic center, making it susceptible to attack by nucleophiles. The primary mechanism for reactions at this site is nucleophilic acyl substitution, which proceeds through a characteristic nucleophilic addition-elimination pathway.

In this mechanism, a nucleophile (Nu⁻) attacks the electrophilic carbon of the carbonyl group. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge. pearson.com This intermediate is typically short-lived. The reaction is completed when the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the leaving group would be the benzyloxy group (BnO⁻) or its protonated form, benzyl alcohol.

A common example is the hydrolysis or aminolysis of the ester. In an aminolysis reaction, an external amine attacks the carbonyl carbon. The lone pair of electrons on the attacking nitrogen atom initiates the nucleophilic addition. pearson.com Following the formation of the tetrahedral intermediate, the benzyloxy group is eliminated, resulting in the formation of a new amide. This process is fundamental in peptide synthesis and other derivatization reactions.

Cyclization Reactions and Ring Formation Pathways

The presence of both a nucleophilic amine and an electrophilic ester within the same molecule allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic rings, which are significant structures in medicinal chemistry.

One potential pathway for this compound is an intramolecular aminolysis reaction. Under suitable conditions (e.g., heat or catalysis), the nitrogen atom of the ethylamino group can act as an internal nucleophile, attacking the ester carbonyl carbon. This would form a five-membered ring intermediate. Subsequent elimination of benzyl alcohol would yield a stable five-membered lactam (a cyclic amide), specifically 1-ethyl-piperazine-2,5-dione's precursor. The favorability of such cyclizations is influenced by factors like temperature, the presence of a base or acid catalyst, and the conformational flexibility of the molecule that allows the reactive centers to come into proximity. Studies on similar molecules, such as N-(α-methyl)benzyl fumaramides, have shown that intramolecular cyclizations can be highly controlled to produce specific stereoisomers of cyclic products like 2-azetidinones. nih.gov

Hydride Transfer and Oxidation-Reduction Mechanistic Studies

The benzyl group and the ester functionality of this compound can participate in oxidation-reduction reactions.

Reduction: The ester group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves a nucleophilic attack by a hydride ion (H⁻) on the ester carbonyl carbon. This is a classic nucleophilic addition reaction. youtube.com The initial attack forms a tetrahedral intermediate which then eliminates the benzyloxy group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of the hydride agent to yield the corresponding primary alcohol, 2-(ethylamino)ethanol, along with benzyl alcohol from the leaving group.

Oxidation: The benzylic position (the carbon atom attached to both the phenyl ring and the ester oxygen) is susceptible to oxidation. Mechanistic studies on similar compounds, such as benzyl ethers, show that oxidation can proceed via different pathways. For instance, oxidation by agents like N-chloronicotinamide has been shown to involve the formation of an intermediate complex, followed by the abstraction of a hydride from the benzylic carbon, leading to the formation of benzaldehyde (B42025) as a major product. researchgate.net The reaction rate is influenced by the polarity of the solvent and the presence of acid catalysts. researchgate.net

Radical Pathways in Derivatization Reactions

Reactions involving radical intermediates provide another avenue for the derivatization of this compound, particularly at the benzylic position. The C-H bond at the benzylic position is relatively weak and can be homolytically cleaved by radical initiators (e.g., UV light or chemical initiators like AIBN) to form a stable benzyl radical.

The stability of the benzyl radical is due to the delocalization of the unpaired electron into the adjacent aromatic ring. Once formed, this radical can participate in various propagation steps, such as reacting with molecular oxygen. The reaction of a benzyl radical with O₂ is a key step in autoxidation processes and can lead to the formation of a benzylperoxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule to form a benzyl hydroperoxide, propagating the radical chain. dntb.gov.ua These hydroperoxides are important intermediates that can be further converted into other functional groups.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding reaction mechanisms by quantifying how reaction rates change in response to varying concentrations of reactants, catalysts, and temperature. This analysis allows for the formulation of a rate law, which provides mathematical insight into the reaction's molecularity and the nature of its rate-determining step.

Determination of Rate Laws and Order of Reactions

A rate law is an experimentally determined equation that expresses the rate of a reaction as a function of the concentrations of the reactants and a rate constant (k). edtechbooks.orguca.edu For a hypothetical reaction involving this compound (A) and another reactant (B), the general form of the rate law is:

Rate = k[A]ᵐ[B]ⁿ

The method of initial rates is a common experimental approach to determine these orders. edtechbooks.org This method involves running the reaction multiple times while systematically varying the initial concentration of one reactant and observing the effect on the initial reaction rate.

For example, consider the hydrolysis of this compound (BZEA) in the presence of a hydroxide (B78521) catalyst (OH⁻):

BZEA + OH⁻ → Products

To determine the rate law, one could perform a series of experiments as detailed in the table below.

| Experiment | Initial [BZEA] (M) | Initial [OH⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |

Comparing Experiments 1 and 2: The concentration of BZEA is doubled while [OH⁻] is held constant. The initial rate also doubles (3.0 x 10⁻³ / 1.5 x 10⁻³ = 2). This indicates that the reaction is first order with respect to BZEA (m=1).

Comparing Experiments 1 and 3: The concentration of OH⁻ is doubled while [BZEA] is held constant. The initial rate quadruples (6.0 x 10⁻³ / 1.5 x 10⁻³ = 4). This indicates that the reaction is second order with respect to OH⁻ (n=2).

Activation Energy and Thermodynamic Considerations

The activation energy (Ea) for a chemical reaction is the minimum energy required to initiate the transformation of reactants into products. In the context of the synthesis of N-substituted amino acid esters like this compound, the activation energy is a critical parameter influencing the reaction rate. While specific thermodynamic data for this compound is not readily found, studies on the synthesis of the structurally related compound, benzyl acetate (B1210297), reveal that the activation energy can be significantly influenced by the catalytic method employed. For instance, the use of ultrasound in the synthesis of benzyl acetate has been shown to lower the activation energy from 89.46 kJ/mol to 73.46 kJ/mol, thereby accelerating the reaction.

Transition State Analysis and Stereochemical Control Mechanisms

The stereochemistry of the α-carbon in amino acid esters is a critical aspect of their chemistry. Maintaining or controlling this stereochemistry during reactions is paramount, particularly in the synthesis of chiral molecules for pharmaceutical applications.

Noncovalent interactions play a crucial role in dictating the stereochemical outcome of reactions involving chiral molecules. These interactions, although weaker than covalent bonds, can create a significant energy difference between diastereomeric transition states, leading to high stereoselectivity.

In the context of reactions involving this compound, key noncovalent interactions that can influence stereoselectivity include:

Steric Hindrance: The bulky benzyl and ethyl groups on the nitrogen atom can sterically hinder the approach of a reagent from one face of the molecule, favoring attack from the less hindered face.

Hydrogen Bonding: In reactions where a chiral catalyst or reagent with hydrogen bond donors or acceptors is used, hydrogen bonding interactions with the substrate can lock it into a specific conformation, leading to a preferred stereochemical outcome.

π-π Stacking: The benzyl group's aromatic ring can engage in π-π stacking interactions with other aromatic moieties in a catalyst or another reactant, which can influence the geometry of the transition state.

Chiral induction is the process by which a chiral center in a molecule influences the creation of a new chiral center. In the synthesis of N-substituted amino acids, if the starting amino acid ester is enantiomerically pure, it can direct the stereochemistry of subsequent reactions.

Enantiocontrol is often achieved through the use of chiral catalysts or auxiliaries. Several strategies have been developed for the asymmetric synthesis of N-substituted α-amino acids and their esters:

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For example, transition-metal complexes with chiral ligands are widely used for the asymmetric N-alkylation and N-arylation of amino acid derivatives. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

The direct catalytic asymmetric α-benzylation of N-unprotected amino acid esters has been achieved using a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. nih.gov This approach highlights a sophisticated mechanism of enantiocontrol where the chiral catalyst orchestrates the formation of the new stereocenter.

Catalytic Mechanistic Pathways in Transformations

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. Reactions involving this compound can be significantly enhanced through various catalytic pathways.

Transition metals, particularly palladium, ruthenium, and copper, are extensively used to catalyze the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov

C-N Bond Formation (N-Alkylation and N-Arylation):

The synthesis of this compound itself can be achieved via transition metal-catalyzed N-alkylation of ethyl 2-aminoacetate. Palladium- and ruthenium-based catalysts are particularly effective for such transformations. nih.gov The general mechanism for a palladium-catalyzed N-alkylation (Buchwald-Hartwig amination) involves a catalytic cycle of:

Oxidative Addition: The palladium(0) catalyst reacts with the alkyl halide.

Amine Coordination and Deprotonation: The amino acid ester coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The N-alkylated amino acid ester is formed, and the palladium(0) catalyst is regenerated.

A robust and general method for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed using a ruthenium catalyst. nih.gov This "borrowing hydrogen" methodology is atom-economic and proceeds with excellent retention of stereochemistry. nih.gov

C-C Bond Formation:

Transition metal catalysis can also be employed to form C-C bonds at the α-carbon of amino acid esters. For instance, palladium-catalyzed α-arylation of protected amino acids provides a direct route to α-aryl amino acids. organic-chemistry.org While specific examples with this compound are not documented, it is plausible that this substrate could undergo similar transformations. The mechanism typically involves the formation of a metal enolate intermediate, which then reacts with an aryl halide.

The following table provides a general overview of transition metal-catalyzed reactions applicable to amino acid esters:

| Reaction Type | Catalyst System (Example) | Description |

| N-Alkylation | Ru-complex / Diphenylphosphate | Direct N-alkylation with alcohols via "borrowing hydrogen" mechanism. nih.gov |

| N-Arylation | Pd-complex / Ligand | Buchwald-Hartwig amination with aryl halides. |

| α-Arylation | Pd-complex / Ligand | Formation of a C-C bond at the α-carbon with aryl halides. organic-chemistry.org |

Organocatalysis in Stereoselective Transformations

While no direct studies on the use of this compound as an organocatalyst in stereoselective transformations were identified, its structural features—a secondary amine and a benzyl ester—suggest potential roles in such reactions. Organocatalysis often relies on the ability of a small organic molecule to form a transient covalent bond with a substrate, thereby activating it and directing the stereochemical outcome of a reaction.

In theory, the secondary amine moiety of this compound could participate in enamine or iminium ion catalysis, similar to well-established proline-based organocatalysts. The general mechanism for enamine catalysis involves the reaction of the secondary amine with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Hypothetical Enamine Catalysis Cycle:

Enamine Formation: The ethylamino group of this compound could react with a ketone or aldehyde substrate to form a chiral enamine.

Electrophilic Attack: The enamine would then attack an electrophile (e.g., an α,β-unsaturated aldehyde) from a sterically less hindered face, dictated by the chiral environment created by the catalyst's structure.

Hydrolysis: The resulting intermediate would be hydrolyzed to release the chiral product and regenerate the this compound catalyst.

The stereoselectivity of such a hypothetical reaction would be influenced by the steric bulk of the benzyl and ethyl groups on the nitrogen atom, which would create a specific chiral pocket to control the approach of the electrophile. However, without experimental data, the efficiency and degree of stereocontrol remain purely speculative.

Detailed research findings on closely related secondary amine catalysts demonstrate the importance of the catalyst's three-dimensional structure in achieving high enantioselectivity. The interplay of steric and electronic effects is crucial in stabilizing the transition state that leads to the desired stereoisomer.

| Catalyst Moiety | Potential Role in Stereocontrol | Expected Outcome |

| Secondary Amine | Formation of chiral enamine/iminium ion intermediates | Activation of substrate and induction of asymmetry |

| Benzyl Group | Steric hindrance to direct the approach of reactants | Control of facial selectivity |

| Ethyl Group | Contribution to the overall steric environment | Fine-tuning of stereoselectivity |

Heterogeneous and Homogeneous Catalytic Cycles

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase. The ester and amine functionalities of this compound could potentially interact with soluble metal catalysts. For instance, the nitrogen atom could act as a ligand for a transition metal center, and the ester group could undergo transformations such as transesterification or hydrolysis, catalyzed by the metal complex.

A plausible, though unconfirmed, homogeneous catalytic cycle could involve the palladium-catalyzed carbonylation of benzyl acetate derivatives, which has been studied for similar compounds. In such a cycle, a Pd(0) catalyst could oxidatively add to the benzylic C-O bond, followed by CO insertion and subsequent reaction with an alcohol to yield a new ester. While this is a known process for benzyl acetate, the influence of the N-ethylamino group on the kinetics and mechanism for this compound would need to be experimentally determined.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. This compound could be a substrate in reactions catalyzed by solid acids or bases. For example, its ester group could be hydrolyzed or transesterified over a solid acid catalyst like a zeolite or a sulfonic acid resin.

A representative heterogeneous catalytic process is the transesterification of esters using a solid base catalyst. In a hypothetical scenario, this compound could react with an alcohol on the surface of a solid base. The catalytic cycle would likely involve the activation of the alcohol by the basic sites on the catalyst, followed by nucleophilic attack on the carbonyl carbon of the ester.

Table of Potential Catalytic Reactions:

| Catalysis Type | Potential Reaction | Role of this compound | Catalyst Example |

| Homogeneous | Palladium-catalyzed alkoxycarbonylation | Substrate | Pd(OAc)₂/phosphine ligand |

| Heterogeneous | Solid acid-catalyzed transesterification | Substrate | Zeolite H-BEA |

| Heterogeneous | Base-catalyzed hydrolysis | Substrate | Supported metal oxide |

It is crucial to reiterate that the mechanistic discussions and potential catalytic cycles presented here are based on established principles of organic chemistry and catalysis of analogous compounds. Dedicated experimental and computational studies are necessary to elucidate the specific mechanistic pathways for reactions involving this compound.

Spectroscopic and Advanced Analytical Methodologies for Structural and Purity Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Benzyl (B1604629) 2-(ethylamino)acetate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen atoms, confirming their connectivity and chemical environments.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) within the molecule. The spectrum for Benzyl 2-(ethylamino)acetate is expected to show several characteristic signals. The five aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The two benzylic protons (-O-CH₂-Ph) are expected to produce a sharp singlet around δ 5.1 ppm.

The ethyl group attached to the nitrogen atom gives rise to a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with each other. The methylene protons of the acetate (B1210297) backbone (-CO-CH₂-N) would likely appear as a singlet, though potential coupling with the amine proton could introduce further complexity. The amine proton (-NH-) itself often presents as a broad singlet with a variable chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.4 | Multiplet (m) |

| Benzylic (-O-CH₂-Ph) | ~ 5.1 | Singlet (s) |

| Acetate Methylene (-CO-CH₂-N) | ~ 3.4 | Singlet (s) |

| Ethyl Methylene (-N-CH₂-CH₃) | ~ 2.7 | Quartet (q) |

| Ethyl Methyl (-CH₂-CH₃) | ~ 1.1 | Triplet (t) |

| Amine (-NH-) | Variable | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically around δ 170-172 ppm. The aromatic carbons of the benzyl ring would produce a series of signals in the δ 128-136 ppm region. The benzylic carbon (-O-CH₂-Ph) is expected around δ 66-67 ppm. The carbons of the ethylamino group and the acetate backbone would appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 170 - 172 |

| Aromatic (ipso-C) | ~ 136 |

| Aromatic (C₆H₅) | 128 - 129 |

| Benzylic (-O-CH₂-Ph) | 66 - 67 |

| Acetate Methylene (-CO-CH₂-N) | 50 - 55 |

| Ethyl Methylene (-N-CH₂-CH₃) | 40 - 45 |

| Ethyl Methyl (-CH₂-CH₃) | 14 - 15 |

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the benzylic proton singlet at ~δ 5.1 ppm to the benzylic carbon signal at ~δ 66-67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting molecular fragments. For example, correlations would be expected from the benzylic protons (-O-CH₂-Ph) to the ester carbonyl carbon and the ipso-carbon of the aromatic ring, confirming the structure of the benzyl ester moiety.

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce the structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. The molecular formula for this compound is C₁₁H₁₅NO₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass, providing strong evidence for the chemical formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₁H₁₅NO₂ | 194.11245 u |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. For this compound, several key fragmentation pathways are anticipated. A prominent and diagnostic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium (B1234903) cation at m/z 91. miamioh.educhegg.com Other expected fragments would arise from cleavage at different points along the molecule, such as the loss of the ethylamino group or cleavage adjacent to the carbonyl group. This pattern of fragmentation helps to piece together the molecular structure, confirming the identity and arrangement of the benzyl ester and ethylamino functional groups. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 193 | [M]⁺• (Molecular Ion) |

| 149 | [M - •NHCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 88 | [C₂H₅NHCH₂CO]⁺ |

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

Key functional group vibrations for this compound would include:

N-H Stretch: Secondary amines typically exhibit a single, weak to moderate absorption band in the region of 3350-3310 cm⁻¹. This band arises from the stretching vibration of the nitrogen-hydrogen bond.

C=O Stretch: The ester carbonyl group is expected to show a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. The exact position can be influenced by conjugation and the electronic effects of neighboring groups.

C-O Stretch: The ester C-O stretching vibrations are typically observed as two distinct bands. The C-O-C asymmetric stretch is expected in the 1250-1150 cm⁻¹ region, while the symmetric stretch appears at a lower wavenumber, generally between 1100-1000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aromatic C=C Bending: The in-plane bending vibrations of the aromatic ring typically produce sharp bands in the 1600-1450 cm⁻¹ region. Out-of-plane bending vibrations give rise to strong absorptions in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern of the benzene ring.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350-3310 | Weak to Moderate |

| Ester | C=O Stretch | 1750-1735 | Strong |

| Ester | C-O-C Asymmetric Stretch | 1250-1150 | Strong |

| Ester | C-O-C Symmetric Stretch | 1100-1000 | Moderate |

| Aliphatic Amine | C-N Stretch | 1250-1020 | Moderate |

| Aromatic | C-H Stretch | 3100-3000 | Moderate |

| Aromatic | C=C Bending (in-plane) | 1600-1450 | Moderate to Weak |

| Aromatic | C-H Bending (out-of-plane) | 900-675 | Strong |

Raman spectroscopy serves as a valuable complementary technique to FT-IR, as it detects vibrational modes based on changes in polarizability. While FT-IR is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy often provides stronger signals for non-polar and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically observed around 1000 cm⁻¹, is often a strong and sharp band in the Raman spectrum. Other aromatic C=C stretching vibrations in the 1600-1580 cm⁻¹ region are also readily detected.

C-H Stretching Vibrations: Both aromatic and aliphatic C-H stretching vibrations in the 3100-2850 cm⁻¹ region would be observable.

Skeletal Vibrations: The carbon backbone of the molecule will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the compound.

Due to the lack of publicly available experimental data, a detailed assignment of Raman shifts is not possible. However, the combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile for the unambiguous identification and structural confirmation of this compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. The primary chromophore in this compound is the benzene ring of the benzyl group.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the monosubstituted benzene ring. Typically, benzene and its simple derivatives exhibit two main absorption bands:

E2-band: A strong absorption band around 200-210 nm, arising from the π → π* transition of the benzene ring.

B-band: A series of weaker, fine-structured absorption bands between 230 and 270 nm, which are also due to π → π* transitions but are symmetry-forbidden and thus have a lower intensity. For benzyl acetate, a related compound, no significant absorption is observed above 290 nm in methanol. sielc.com

The ethylaminoacetate substituent is not expected to significantly alter the position of these bands, as the nitrogen lone pair is not in direct conjugation with the aromatic ring. The exact λmax and molar absorptivity values would need to be determined experimentally.

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Benzene Ring | π → π* (E2-band) | ~200-210 |

| Benzene Ring | π → π* (B-band) | ~230-270 (with fine structure) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, starting materials, by-products, and degradants, as well as for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Developing a robust HPLC method is crucial for quality control.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this compound. Key considerations for method development include:

Stationary Phase: A C18 or C8 column would be suitable, providing a non-polar stationary phase for the separation of the relatively non-polar analyte.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. The pH of the aqueous phase will be critical, as the basicity of the secondary amine can affect peak shape and retention. An acidic pH (e.g., 2.5-4) would ensure the amine is protonated, which often leads to better peak symmetry.

Detection: UV detection would be the most straightforward approach, with the detection wavelength set at one of the absorption maxima of the benzene ring (e.g., ~254 nm or ~210 nm).

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the analyte and any impurities with different polarities.

For the analysis of related amino acid esters, various HPLC methods have been developed, often involving pre-column derivatization to enhance UV absorbance or fluorescence. However, for a compound like this compound which already contains a UV-active chromophore, direct analysis is feasible.

Interactive Data Table: General Starting Parameters for HPLC Method Development for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Gradient Program | To be optimized |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis, particularly with the use of modern capillary columns and appropriate temperature programming.

Key aspects of GC method development for this compound include:

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point.

Injector: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature program starting at a relatively low temperature and ramping up to a higher temperature will be necessary to achieve good separation of the analyte from any volatile impurities.

Detector: A Flame Ionization Detector (FID) is a robust and generally applicable detector for organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector would be employed (GC-MS).

It is important to note that the presence of the secondary amine can sometimes lead to peak tailing on certain GC columns due to interactions with active sites on the column surface. The use of deactivated columns or derivatization of the amine group can mitigate these effects if they are observed.

Interactive Data Table: General Starting Parameters for GC Method Development for this compound

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | FID at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Thin Layer Chromatography (TLC) as a Reaction Monitoring Tool

Thin Layer Chromatography (TLC) is a simple, rapid, and effective analytical technique extensively used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. This is achieved by comparing the retention factors (Rf) of the reaction mixture over time with those of the starting materials and the purified product.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

For the synthesis of this compound, a common method involves the N-alkylation of a primary or secondary amine with a suitable benzylating agent or the transesterification of an ethyl ester. By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The reaction is considered complete when the spot of the limiting reactant is no longer visible.

Stationary Phase: Silica gel 60 F254 plates are commonly employed for monitoring the synthesis of this compound and related compounds. The polar nature of the silica gel allows for the separation of compounds based on differences in their polarity.

Mobile Phase: The choice of the mobile phase, or eluent, is crucial for achieving good separation of the reactants, products, and any intermediates or byproducts. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is often effective. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the separation and obtain Rf values in the ideal range of 0.2 to 0.8. For amino esters, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce tailing of the spots on the silica gel plate.

Visualization: Since this compound and its likely precursors are often colorless, visualization techniques are necessary to observe the spots on the TLC plate.

UV Light: The presence of the benzyl group in this compound allows for its visualization under short-wave ultraviolet (UV) light (254 nm). The aromatic ring absorbs UV light, causing the spot to appear dark against the fluorescent background of the TLC plate. chegg.comrsc.org This is a non-destructive method, allowing for further analysis of the plate if needed.

Ninhydrin (B49086) Stain: To visualize the amino group, a ninhydrin solution can be used as a staining agent. brainly.comquizlet.com Upon heating, primary amines typically yield a purple-colored spot, while secondary amines, such as in this compound, produce a yellow to orange spot. This is a destructive visualization method.

Detailed Research Findings:

Below are representative data tables illustrating the use of TLC in monitoring the synthesis of this compound.

Table 1: TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) with 0.5% Triethylamine |

| Visualization | 1. UV light (254 nm)2. Ninhydrin stain (followed by heating) |

Table 2: Representative Rf Values of Reactants and Product

This interactive table allows for the comparison of Rf values for the compounds involved in the synthesis.

| Compound | Structure | Rf Value (Approx.) | UV Activity (254 nm) | Ninhydrin Stain Color |

| Ethyl 2-(ethylamino)acetate | 0.35 | Inactive | Yellow-Orange | |

| Benzyl Bromide | 0.80 | Active | Inactive | |

| This compound | 0.60 | Active | Yellow-Orange |

Table 3: Reaction Progress Monitoring by TLC

This interactive table simulates the observation of a TLC plate at different time points during the reaction.

| Time (hours) | Ethyl 2-(ethylamino)acetate Spot Intensity | Benzyl Bromide Spot Intensity | This compound Spot Intensity |

| 0 | High | High | None |

| 1 | Medium | Medium | Low |

| 3 | Low | Low | Medium |

| 6 | Very Low | Very Low | High |

| 12 | None | None | High |

The data presented in these tables are illustrative and can vary based on the specific reaction conditions and the exact composition of the TLC mobile phase. However, they demonstrate the utility of TLC as a straightforward and indispensable tool for the real-time monitoring of the synthesis of this compound.

Computational and Theoretical Chemistry Studies of Benzyl 2 Ethylamino Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. espublisher.com This approach models the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For Benzyl (B1604629) 2-(ethylamino)acetate, DFT calculations are employed to locate the ground state geometry, which corresponds to the most stable arrangement of atoms in space.

The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry that minimizes the total energy of the system. A popular and widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-311++G(d,p), to accurately describe the electronic distribution. nih.govscirp.orgsemanticscholar.org The resulting optimized geometry provides key structural parameters, such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape. These calculations are crucial for understanding the molecule's stability and reactivity. espublisher.com

Table 1: Illustrative Optimized Geometrical Parameters for Benzyl 2-(ethylamino)acetate using DFT (B3LYP/6-311++G(d,p)) This table is for illustrative purposes to show typical data output from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| N-C (ethyl) | 1.47 Å | |

| N-C (acetate) | 1.46 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-N-C | 115.0° | |

| Dihedral Angle | C-O-C-C | 178.9° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), provide a rigorous way to determine the electronic structure of this compound.

While computationally more demanding than DFT, ab initio methods are valuable for obtaining highly accurate electronic properties. They can be used to calculate precise ionization potentials, electron affinities, and the distribution of electronic charge across the molecule. This information is vital for understanding the molecule's reactivity, intermolecular interactions, and electronic transitions. For complex molecules, a common strategy is to first optimize the geometry using a cost-effective method like DFT and then perform a more accurate single-point energy calculation using a high-level ab initio method to refine the electronic structure. uni-greifswald.de

This compound possesses several rotatable single bonds, allowing it to adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of the molecule's flexibility. researchgate.net

This process typically begins with a conformational search, where various possible torsion angles are systematically explored to generate a wide range of initial structures. researchgate.net Each of these structures is then subjected to energy minimization, often using a computationally efficient method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method. The low-energy conformers identified in this initial scan are then typically re-optimized using a more accurate method, such as DFT, to determine their relative energies with greater precision. researchgate.net This analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental results. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. dergipark.org.tr

To achieve high accuracy, the GIAO method is often employed with correlated levels of theory, such as Møller-Plesset perturbation theory (MP2), after an initial geometry optimization with a method like DFT. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted spectrum can be used to assign specific peaks in an experimental NMR spectrum to particular atoms in the this compound molecule, confirming its structural and electronic environment.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes to show a typical comparison of calculated and experimental NMR data.

| Carbon Atom | Predicted Chemical Shift (GIAO-MP2) | Experimental Chemical Shift |

|---|---|---|

| C=O (ester) | 171.5 ppm | 170.8 ppm |

| CH₂ (benzyl) | 67.2 ppm | 66.5 ppm |

| CH₂ (acetate) | 55.8 ppm | 55.1 ppm |

| CH₂ (ethyl) | 48.9 ppm | 48.3 ppm |

| CH₃ (ethyl) | 13.1 ppm | 12.5 ppm |

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. dergipark.org.tr

These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). sns.itnih.gov The calculation determines the normal modes of vibration for the molecule at its optimized geometry. The resulting frequencies often have a systematic error due to the harmonic approximation, so they are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net The predicted spectrum allows for the assignment of specific absorption bands to the stretching and bending motions of functional groups in this compound, such as the C=O stretch of the ester, the N-H bend of the secondary amine, and the C-H stretches of the aromatic and aliphatic groups.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound This table is for illustrative purposes to show typical data output from vibrational frequency calculations.

| Vibrational Mode | Functional Group | Calculated Frequency (B3LYP, Scaled) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzyl Ring | 3050-3100 cm⁻¹ |

| C-H Stretch (Aliphatic) | Ethyl/Acetate (B1210297) CH₂ | 2900-3000 cm⁻¹ |

| C=O Stretch | Ester Carbonyl | ~1735 cm⁻¹ |

| C-N Stretch | Amine | ~1150 cm⁻¹ |

| C-O Stretch | Ester Ether | ~1250 cm⁻¹ |

Electronic Transition Energy and Oscillator Strength (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excitation energies (the energy required to move an electron from a lower to a higher energy orbital) and oscillator strengths (the probability of a given electronic transition) of a molecule. researchgate.netrsc.org These calculations are fundamental to predicting and interpreting a molecule's UV-visible absorption spectrum.